HIV-1 inhibitor-36

Description

BenchChem offers high-quality HIV-1 inhibitor-36 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 inhibitor-36 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

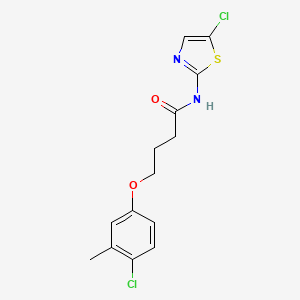

C14H14Cl2N2O2S |

|---|---|

Molecular Weight |

345.2 g/mol |

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-N-(5-chloro-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C14H14Cl2N2O2S/c1-9-7-10(4-5-11(9)15)20-6-2-3-13(19)18-14-17-8-12(16)21-14/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |

InChI Key |

PFQYNYXEUOGYNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC=C(S2)Cl)Cl |

Origin of Product |

United States |

In Vitro Antiviral Activity of a Representative HIV-1 Capsid Inhibitor: A Technical Guide

Disclaimer: The specific compound "HIV-1 inhibitor-36" is not explicitly identified in the provided search results. Therefore, this guide will focus on a well-characterized, potent HIV-1 capsid inhibitor, GSK878 , as a representative example to fulfill the core requirements of the user request. The data and methodologies presented are based on published research on this compound.

This technical guide provides an in-depth overview of the in vitro antiviral activity of the novel HIV-1 capsid inhibitor, GSK878. It is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics. The guide details the quantitative antiviral potency, cytotoxicity, and experimental protocols used for its characterization. Additionally, it visualizes key experimental workflows and the inhibitor's proposed mechanism of action.

Data Presentation: Quantitative Antiviral Activity and Cytotoxicity of GSK878

The in vitro efficacy and safety profile of GSK878 have been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity and Cytotoxicity of GSK878 in MT-2 Cells

| Parameter | Virus Strain | Mean Value | Standard Deviation | No. of Experiments |

| EC50 (nM) | NLRepRluc-WT | 0.039 | ± 0.014 | 92 |

| EC90 (nM) | NLRepRluc-WT | 0.101 | ± 0.028 | 92 |

| CC50 (µM) | - | > 20 | - | 8 |

| Therapeutic Index | - | > 512,820 | - | - |

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; NLRepRluc-WT: NL4-3-based replication-competent HIV-1 reporter virus. Data sourced from a study on the antiviral properties of GSK878[1].

Table 2: Antiviral Activity of GSK878 Against a Panel of HIV-1 Clinical Isolates

| Virus Panel | No. of Strains | Mean EC50 (nM) | EC50 Range (nM) |

| Full-Length Viruses | 7 | 0.081 | 0.022 - 0.216 |

| Recombinant Reporter Viruses | 48 | 0.094 | 0.028 - 0.251 |

The virus panels included representatives from HIV-1 clades A, B, C, F, G, and CRF_AE. Data sourced from a study on the antiviral properties of GSK878[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to characterize the antiviral activity of GSK878.

1. Single-Cycle Infection Assay for Antiviral Activity

This assay is used to determine the concentration of the inhibitor that blocks 50% (EC50) of viral infection in a single round of replication.

-

Cell Line: TZM-bl cells are commonly used as they express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

-

Virus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and a backbone plasmid (e.g., pSG3Δenv) that encodes an Env-defective, luciferase-expressing HIV-1 genome[2].

-

Procedure:

-

Prepare serial dilutions of the inhibitor (GSK878).

-

Mix the diluted inhibitor with a standardized amount of HIV-1 pseudovirus (e.g., 100 TCID50) and incubate for 1 hour at room temperature.

-

Add the virus-inhibitor mixture to TZM-bl cells seeded in 96-well plates.

-

Incubate the plates for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity, which is proportional to the level of viral infection.

-

Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Cytotoxicity Assay

This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).

-

Cell Line: MT-2 cells or other susceptible cell lines.

-

Procedure:

-

Seed cells in 96-well plates.

-

Add serial dilutions of the inhibitor to the cells.

-

Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo) that measures ATP content, which is an indicator of metabolically active cells.

-

Measure the luminescence or absorbance, which is proportional to the number of viable cells.

-

Calculate the CC50 value from a dose-response curve of cell viability versus inhibitor concentration.

-

3. Mechanism of Action: Time-of-Addition Experiment

This experiment helps to identify the stage of the HIV-1 replication cycle that is inhibited by the compound.

-

Procedure:

-

Infect a synchronized population of target cells (e.g., MT-2 cells) with HIV-1.

-

Add a high concentration of the inhibitor at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

-

Include control inhibitors with known mechanisms of action that target different stages (e.g., an entry inhibitor, a reverse transcription inhibitor, an integrase inhibitor).

-

After a set incubation period (e.g., 72 hours), measure the extent of viral replication (e.g., by luciferase activity or p24 antigen levels).

-

The time point at which the addition of the inhibitor no longer blocks viral replication indicates the stage of the viral life cycle that is targeted. GSK878 has been shown to block both early and late steps in HIV-1 replication[1].

-

4. Analysis of HIV-1 DNA Replication Intermediates

Quantitative PCR (qPCR) is used to measure the levels of different viral DNA species, providing further insight into the mechanism of action.

-

Procedure:

-

Infect cells with HIV-1 in the presence of varying concentrations of the inhibitor.

-

At a specific time point post-infection, harvest the cells and extract total DNA.

-

Perform qPCR using specific primers and probes to quantify:

-

Early reverse transcripts (e.g., R-U5): To assess the effect on reverse transcription.

-

Late reverse transcripts (e.g., Gag-Pol): To further assess the completion of reverse transcription.

-

2-LTR circles: A marker for the nuclear import of the pre-integration complex.

-

Integrated proviral DNA (Alu-Gag PCR): To measure the level of integration into the host genome.

-

-

A reduction in specific DNA intermediates can pinpoint the inhibited step. For example, GSK878 has been shown to cause blocks to HIV-1 nuclear import and proviral integration[1].

-

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for GSK878.

Caption: Workflow for Determining the In Vitro Antiviral Activity (EC50) of GSK878.

Caption: Proposed Dual Mechanism of Action of GSK878 on the HIV-1 Replication Cycle.

References

Unraveling the Mechanism of Action of a Novel HIV-1 Entry Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action for a hypothetical, yet representative, novel anti-HIV-1 compound, designated as HIV-1 Inhibitor-36. The data and methodologies presented are synthesized from common practices in the field of antiretroviral drug discovery and are intended to serve as a technical framework for understanding the characterization of small molecule entry inhibitors that target the viral envelope glycoprotein gp120.

Executive Summary

HIV-1 Inhibitor-36 is a small molecule antagonist of the HIV-1 envelope glycoprotein gp120. Mechanistic studies reveal that it selectively binds to gp120, thereby blocking the initial and critical interaction between the virus and the host cell's CD4 receptor. This inhibition of attachment prevents subsequent conformational changes in the viral envelope required for membrane fusion, effectively neutralizing the virus before it can enter the host cell. The inhibitor demonstrates potent antiviral activity against a range of HIV-1 subtypes with minimal cytotoxicity, positioning it as a promising candidate for further preclinical development.

Quantitative Data Summary

The antiviral activity, cytotoxicity, and binding kinetics of HIV-1 Inhibitor-36 have been quantitatively assessed through a series of in vitro assays. The results are summarized below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| HIV-1 Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| HIV-1NL4-3 (X4) | TZM-bl | 8.5 ± 1.2 | > 50 | > 5882 |

| HIV-1BaL (R5) | TZM-bl | 15.2 ± 2.1 | > 50 | > 3289 |

| Clinical Isolate #1 | PBMCs | 25.6 ± 3.5 | > 50 | > 1953 |

| Clinical Isolate #2 | PBMCs | 31.4 ± 4.0 | > 50 | > 1592 |

EC₅₀: 50% effective concentration, the concentration of inhibitor required to reduce viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of inhibitor that results in 50% cell death. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Binding Affinity of Inhibitor-36 to Recombinant gp120

| Analyte | Ligand | KD (nM) | ka (1/Ms) | kd (1/s) |

| Inhibitor-36 | gp120 (from HIV-1NL4-3) | 22.8 | 1.2 x 10⁵ | 2.7 x 10⁻³ |

| Inhibitor-36 | gp120 (from HIV-1BaL) | 35.1 | 0.9 x 10⁵ | 3.2 x 10⁻³ |

KD: Equilibrium dissociation constant, a measure of binding affinity. ka: Association rate constant. kd: Dissociation rate constant.

Core Signaling Pathway and Mechanism of Inhibition

HIV-1 entry is a multi-step process initiated by the binding of the viral surface glycoprotein, gp120, to the CD4 receptor on the surface of target host cells, such as T-helper cells and macrophages. This binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The subsequent gp120-coreceptor interaction induces further conformational changes in the transmembrane glycoprotein, gp41, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.

HIV-1 Inhibitor-36 functions by directly interfering with the first step of this cascade. It acts as a CD4-attachment inhibitor by binding to a conserved pocket on gp120, which is critical for its interaction with the CD4 receptor. By occupying this site, Inhibitor-36 allosterically prevents the stable attachment of gp120 to CD4, thereby halting the entire entry process.

Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Inhibitor-36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for identifying and validating the molecular target of a novel anti-HIV-1 compound, designated here as HIV-1 inhibitor-36. The process of elucidating a drug's mechanism of action is critical for its development, enabling rational optimization, prediction of resistance profiles, and assessment of potential toxicities. This document outlines a systematic approach, from initial hit confirmation to definitive target validation, supported by detailed experimental protocols and data presentation formats.

Initial Hit Characterization and Confirmation

Following a primary high-throughput screen (HTS), the initial activity of HIV-1 inhibitor-36 must be rigorously confirmed and characterized. This phase aims to eliminate artifacts and establish a preliminary profile of the compound's antiviral activity and cellular toxicity.

1.1. Antiviral Activity Spectrum

The first step is to confirm the anti-HIV-1 activity of the inhibitor in a dose-dependent manner. This is typically performed in cell-based assays using laboratory-adapted viral strains and, subsequently, clinical isolates representing different subtypes and coreceptor tropisms (R5, X4, or dual/mixed).

Table 1: Antiviral Activity of HIV-1 Inhibitor-36 in Cell-Based Assays

| Cell Line | Virus Strain | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MT-4 | HIV-1 IIIB (X4) | CPE Reduction | Value | Value | >50 | Value |

| TZM-bl | HIV-1 NL4-3 (X4) | Luciferase Reporter | Value | Value | >50 | Value |

| PBMCs | HIV-1 BaL (R5) | p24 Antigen ELISA | Value | Value | >50 | Value |

| CEM-SS | HIV-1 RF | Cell Protection | Value | Value | >50 | Value |

Note: EC50 (50% effective concentration), EC90 (90% effective concentration), and CC50 (50% cytotoxic concentration) values are hypothetical and should be replaced with experimental data.

1.2. Cytotoxicity Profiling

Concurrent with antiviral assays, the cytotoxicity of HIV-1 inhibitor-36 should be assessed across a panel of relevant cell lines to determine its therapeutic window. A high selectivity index is a key indicator of a promising drug candidate. One source indicates a CC50 of 4.4 µM for a compound referred to as "HIV-1 inhibitor-36 (Compound 2)" in HepG2 cells, as determined by a CellTiter-Glo assay[1].

Experimental Protocol: Cell Viability (XTT) Assay

-

Cell Plating: Seed cells (e.g., MT-2, HeLa-CD4, PBMCs) in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of HIV-1 inhibitor-36 to the wells. Include a "cells only" control (no compound) and a "no cells" control (media only).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 3-6 days).

-

XTT Reagent Addition: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which is converted to a formazan dye by metabolically active cells.

-

Incubation and Reading: Incubate for 2-4 hours and then measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%.

Target Identification: Elucidating the Mechanism of Action

Once the antiviral activity is confirmed, the next crucial step is to identify the specific stage of the HIV-1 life cycle that is inhibited by the compound.

2.1. Time-of-Addition (ToA) Assay

The ToA assay is a powerful tool to narrow down the potential target of an antiviral compound by pinpointing the window of inhibition. The assay involves adding the inhibitor at different time points relative to viral infection.

Caption: Workflow for the Time-of-Addition Assay.

By comparing the inhibition profile of HIV-1 inhibitor-36 to that of known drugs targeting specific steps of the viral life cycle (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors), a hypothesis about its target can be formulated. For example, a loss of inhibitory activity when the compound is added more than 30 minutes after infection suggests an early-stage target like viral entry[2].

2.2. Cell-Based Reporter and Mechanistic Assays

Based on the ToA results, more specific assays can be employed.

Table 2: Mechanistic Assays for Target Identification

| Suspected Target Class | Assay | Principle |

| Entry Inhibitors | Cell-cell fusion assay | Measures the fusion of cells expressing HIV-1 Env with cells expressing CD4 and coreceptors. |

| gp120-CD4 binding assay (ELISA) | Quantifies the binding of recombinant gp120 to immobilized CD4 in the presence of the inhibitor[2]. | |

| Pseudovirus neutralization assay | Uses viruses with an HIV-1 envelope on a different viral core to specifically assess entry inhibition[3]. | |

| Reverse Transcriptase Inhibitors | In vitro RT assay | Measures the activity of recombinant HIV-1 reverse transcriptase in a cell-free system[4]. |

| Early RT product qPCR | Quantifies the levels of early reverse transcription products in infected cells treated with the inhibitor. | |

| Integrase Inhibitors | In vitro integrase assay | Measures the strand transfer activity of recombinant HIV-1 integrase[4]. |

| 2-LTR circle qPCR | Quantifies the accumulation of 2-LTR circles, which are byproducts of unintegrated viral DNA, in the nucleus of infected cells. | |

| Protease Inhibitors | In vitro protease assay | Measures the cleavage of a fluorogenic peptide substrate by recombinant HIV-1 protease[5]. |

| Western blot of viral particles | Analyzes the processing of Gag polyproteins in virions produced from treated cells[4]. | |

| Capsid Inhibitors | In vitro capsid assembly/disassembly assay | Monitors the polymerization or depolymerization of recombinant capsid protein. |

| Fate-of-capsid assay | Tracks the uncoating of the viral capsid in infected cells. |

Target Validation: Confirming the Molecular Interaction

Once a putative target is identified, it must be validated through direct interaction studies and genetic approaches.

3.1. Resistance Selection and Reverse Genetics

A gold-standard method for target validation is the selection of drug-resistant viral variants. This involves passaging the virus in the presence of escalating concentrations of HIV-1 inhibitor-36.

Caption: Workflow for selecting drug-resistant HIV-1 variants.

The identification of mutations in the gene encoding the putative target protein that confer resistance to the inhibitor provides strong evidence for a direct interaction. For instance, mutations in the gp120 gene, particularly in the CD4 binding pocket, have been shown to confer resistance to entry inhibitors[2].

Experimental Protocol: Resistance Selection

-

Initial Culture: Culture a T-cell line (e.g., MT-2) with a laboratory-adapted HIV-1 strain in the presence of HIV-1 inhibitor-36 at a concentration approximately equal to its EC50.

-

Monitoring: Monitor the culture for viral replication (e.g., by measuring p24 antigen).

-

Passaging: When viral breakthrough is observed, harvest the cell-free supernatant and use it to infect fresh cells with a slightly higher concentration of the inhibitor.

-

Repetition: Repeat this process for multiple passages, gradually increasing the inhibitor concentration.

-

Genotypic Analysis: Once a viral population resistant to high concentrations of the inhibitor is established, isolate the viral RNA, reverse transcribe it, and sequence the gene of the putative target.

-

Phenotypic Confirmation: Introduce the identified mutations into a wild-type viral clone via site-directed mutagenesis and confirm that these mutations confer resistance to the inhibitor in a single-cycle infectivity assay.

3.2. Biochemical and Biophysical Assays

Direct binding of the inhibitor to its purified target protein should be demonstrated using biochemical or biophysical methods.

Table 3: Target Engagement and Binding Assays

| Assay Technique | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein. | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS). |

| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as the inhibitor binds to the immobilized target. | Binding kinetics (kon, koff), binding affinity (Kd). |

| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of the target protein upon inhibitor binding. | Target engagement, thermal stabilization. |

| Enzyme Kinetics | For enzymatic targets, determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Mechanism of inhibition, Ki value. |

These assays, particularly when combined with structural biology methods like X-ray crystallography or cryo-electron microscopy, can provide definitive proof of the inhibitor's binding site and mechanism of action.

Signaling Pathway Analysis (If Applicable)

If HIV-1 inhibitor-36 is suspected to target a host factor involved in a signaling pathway that HIV-1 hijacks, pathway analysis becomes crucial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel type of small molecule inhibitor against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Cytotoxicity Assessment of HIV-1 Inhibitor-36: A Technical Guide

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding a compound explicitly named "HIV-1 inhibitor-36." The data presented here is based on the available information and is supplemented with generalized protocols and examples to serve as a comprehensive technical guide for the early-stage cytotoxicity assessment of a novel HIV-1 inhibitor.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the cytotoxic potential of new chemical entities targeting HIV-1.

Data Presentation

A clear and concise presentation of quantitative data is crucial for the comparative analysis of a compound's cytotoxic profile. The following tables summarize the known data for HIV-1 inhibitor-36 and provide a template for organizing additional experimental findings.

Table 1: In Vitro Cytotoxicity of HIV-1 Inhibitor-36

| Cell Line | Assay Type | Endpoint | Value (µM) | Exposure Time (hours) |

| HEK293 | MTS | CC50 | > 20[1] | 48[1] |

Table 2: In Vitro Anti-HIV-1 Activity of HIV-1 Inhibitor-36

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HEK293 | Gene Expression | EC50 | > 40[1] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for key assays used in the preliminary assessment of drug-induced cytotoxicity.

Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

-

HEK293 cells (or other relevant cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

HIV-1 inhibitor-36 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of HIV-1 inhibitor-36 in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

-

MTS Assay:

-

Following the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

-

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.

Materials:

-

Cells and compound treatment as described in the MTS assay protocol.

-

LDH cytotoxicity detection kit.

-

96-well microtiter plates.

-

Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm).

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTS assay.

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

-

Data Analysis:

-

Include controls for low spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings relative to the controls.

-

Determine the CC50 value from the dose-response curve.

-

Visualizations

Diagrams are provided to illustrate a typical experimental workflow and a hypothetical signaling pathway that could be involved in compound-induced cytotoxicity.

References

Technical Guide: An Inquiry into HIV-1 Inhibitor-36 as a Potential Latency Reversing Agent

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: The eradication of HIV-1 is precluded by the persistence of a latent viral reservoir in infected individuals. The "shock and kill" strategy, which aims to reactivate these latent proviruses for subsequent elimination, has driven the search for effective latency-reversing agents (LRAs). This technical guide addresses the topic of "HIV-1 inhibitor-36" in the context of latency reversal. Extensive literature review indicates that "HIV-1 inhibitor-36" is not a recognized designation for a specific latency-reversing agent. However, the nomenclature strongly suggests a reference to Enfuvirtide (T-20) , a 36-amino acid synthetic peptide and the first-in-class HIV-1 fusion inhibitor. While not a direct LRA, its potential impact on the latent reservoir has been a subject of scientific inquiry. This document provides an in-depth analysis of Enfuvirtide, focusing on its established mechanism as a fusion inhibitor and critically evaluating the evidence regarding its role in strategies aimed at reducing the HIV-1 latent reservoir.

Introduction: The Challenge of HIV-1 Latency

The establishment of a stable latent reservoir in long-lived memory CD4+ T cells is the primary obstacle to a cure for HIV-1. In these cells, the integrated HIV-1 provirus remains transcriptionally silent, rendering it invisible to the host immune system and unaffected by conventional antiretroviral therapy (ART). Latency-reversing agents are compounds designed to reactivate viral gene expression from these latent reservoirs, making the infected cells susceptible to immune-mediated clearance or viral cytopathic effects.

While various classes of LRAs are under investigation, this guide focuses on the potential, albeit indirect, role of the fusion inhibitor Enfuvirtide. The hypothesis underpinning its investigation in this context is that intensifying ART with a potent agent that has a distinct mechanism of action—blocking viral entry—could potentially influence the dynamics of the latent reservoir.

Enfuvirtide (T-20): A 36-Residue HIV-1 Fusion Inhibitor

Enfuvirtide is a synthetic peptide that corresponds to a 36-amino acid sequence of the C-terminal heptad repeat (HR2) domain of the HIV-1 transmembrane glycoprotein gp41.[1] It is a potent inhibitor of HIV-1 fusion with target cells.

Mechanism of Action: Inhibition of HIV-1 Fusion

The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41. This process culminates in the fusion of the viral and cellular membranes. Enfuvirtide disrupts this process at a critical juncture.[2][3]

The mechanism can be summarized as follows:

-

Binding and Conformational Change: The gp120 subunit of the viral envelope binds to the CD4 receptor on the surface of a target T-cell. This binding triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4).

-

Co-receptor Binding and gp41 Activation: Co-receptor binding induces further conformational changes, leading to the exposure and insertion of the N-terminal fusion peptide of gp41 into the target cell membrane.

-

Pre-hairpin Intermediate Formation: The gp41 protein then forms a "pre-hairpin" intermediate structure, bringing the viral and cellular membranes into close proximity.

-

Six-Helix Bundle Formation and Fusion: The final step involves the folding of two heptad repeat domains of gp41 (HR1 and HR2) into a stable six-helix bundle. This action pulls the two membranes together, leading to the formation of a fusion pore and the entry of the viral capsid into the cell.

-

Enfuvirtide's Point of Intervention: Enfuvirtide mimics the HR2 domain of gp41. It binds to the HR1 domain during the pre-hairpin intermediate stage.[1][3][4] This binding prevents the interaction between the viral HR1 and HR2 domains, thereby blocking the formation of the six-helix bundle and inhibiting membrane fusion.[2]

Enfuvirtide and the Latent Reservoir: An Indirect Approach

The primary mechanism of Enfuvirtide is to prevent new infections, not to reactivate latent proviruses. However, it was hypothesized that intensifying an ART regimen with a potent fusion inhibitor could potentially reduce the size of the latent reservoir over time. This hypothesis was tested in the AIDS Clinical Trials Group (ACTG) A5173 study.

Clinical Investigation: The ACTG A5173 Study

The ACTG A5173 study was a single-arm clinical trial designed to assess whether the initiation of an intensive, multi-target ART regimen that included Enfuvirtide in treatment-naive HIV-1-infected patients would lead to a decay of the latent reservoir.[5]

Study Design:

-

Participants: Treatment-naive HIV-1-infected patients.

-

Intervention: A combination therapy of Enfuvirtide, two reverse-transcriptase inhibitors, and a ritonavir-boosted protease inhibitor.

-

Primary Outcome: Change in the size of the latent reservoir in resting memory CD4+ T cells over 96 weeks.

Results: The study found no evidence of decay in the latent reservoir in patients who achieved and sustained virological suppression with the Enfuvirtide-containing regimen.[5][6] In the nine patients who maintained virologic suppression and continued the therapy for at least 48 weeks, the half-life of the latent reservoir was estimated to be between 11 months and infinity, which is not different from what has been observed with standard ART regimens that do not include Enfuvirtide.[5]

Quantitative Data on Enfuvirtide's Antiviral Activity

While the ACTG A5173 study did not show an effect on the latent reservoir, numerous other clinical trials have demonstrated Enfuvirtide's potent antiviral activity in treatment-experienced patients. The TORO 1 and TORO 2 (T-20 vs. Optimized Regimen Only) studies were pivotal Phase 3 trials that established its efficacy.

Table 1: Summary of Antiviral Efficacy from Clinical Trials

| Study | Population | Treatment Arms | Duration (weeks) | Mean Change in HIV-1 RNA (log10 copies/mL) | Mean Change in CD4+ Cell Count (cells/mm³) | Reference |

| TORO 1 | Treatment-experienced | 1. Enfuvirtide + Optimized Background (OB) | 24 | -1.696 | +76 | [7] |

| 2. OB alone | 24 | -0.764 | +32 | [7] | ||

| Phase II Rollover Study | Treatment-experienced | Enfuvirtide + OB | 48 | > -1.0 (sustained in ~1/3 of patients) | +84.9 | [8] |

| ALLIANCE Study | Highly treatment-experienced (NRTI-sparing regimen) | Enfuvirtide-based regimen | 96 | -1.43 | +67 | [9] |

Experimental Protocols

HIV-1 Fusion Assay (General Protocol)

This protocol provides a general framework for assessing the activity of fusion inhibitors like Enfuvirtide in vitro. A common method is the cell-cell fusion assay.

Objective: To measure the inhibition of HIV-1 envelope-mediated cell-cell fusion by a test compound.

Materials:

-

Effector cells: A cell line chronically infected with HIV-1 (e.g., H9/HIV-1IIIB) that expresses viral envelope glycoproteins on their surface.

-

Target cells: A cell line susceptible to HIV-1 infection that expresses CD4 and the appropriate co-receptors (e.g., MT-2 cells).

-

Fluorescent dye: Calcein-AM (acetoxymethyl ester).

-

Test compound: Enfuvirtide at various concentrations.

-

96-well culture plates.

-

Inverted fluorescence microscope.

Procedure:

-

Labeling Effector Cells:

-

Harvest H9/HIV-1IIIB cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in medium containing Calcein-AM and incubate for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeable dye that becomes fluorescent (green) upon hydrolysis by intracellular esterases in viable cells.

-

Wash the cells three times with medium to remove excess dye.

-

-

Inhibition Assay:

-

In a 96-well plate, add serial dilutions of Enfuvirtide to the wells.

-

Add the Calcein-AM-labeled H9/HIV-1IIIB cells to each well and incubate for 30 minutes at 37°C.[10]

-

Add the MT-2 target cells to the wells at an effector-to-target cell ratio of 1:5.[11]

-

Incubate the plate for 2 hours at 37°C to allow for cell-cell fusion.

-

-

Quantification:

-

Following incubation, observe the cells under an inverted fluorescence microscope.

-

Fusion events are identified by the transfer of the green fluorescent dye from the effector cells to the target cells, resulting in multinucleated giant cells (syncytia) that are fluorescent.

-

Count the number of fused and unfused fluorescent cells.

-

The percentage of inhibition is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) is then determined.[11]

-

Conclusion

The designation "HIV-1 inhibitor-36" does not correspond to a known latency-reversing agent. The most logical interpretation points to Enfuvirtide, a 36-residue peptide that acts as an HIV-1 fusion inhibitor. While Enfuvirtide is a potent antiretroviral drug effective in treatment-experienced patients, clinical evidence does not support the hypothesis that its inclusion in an intensive ART regimen accelerates the decay of the latent HIV-1 reservoir.[5][6] Therefore, Enfuvirtide should be understood as a crucial component of salvage therapy that acts by preventing new infection cycles, rather than as a direct latency-reversing agent in the "shock and kill" paradigm. Future research into HIV-1 eradication will continue to focus on direct-acting LRAs and other strategies to eliminate the persistent viral reservoir.

References

- 1. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. No Evidence for Decay of the Latent Reservoir in HIV-1–Infected Patients Receiving Intensive Enfuvirtide-Containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. No evidence for decay of the latent reservoir in HIV-1-infected patients receiving intensive enfuvirtide-containing antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II clinical study of the long-term safety and antiviral activity of enfuvirtide-based antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enfuvirtide in HIV-1-infected individuals changing therapy to a nucleoside reverse transcriptase inhibitor sparing regimen: the ALLIANCE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Peptide-Based HIV-1 Fusion Inhibitor with Two Tail-Anchors and Palmitic Acid Exhibits Substantially Improved In Vitro and Ex Vivo Anti-HIV-1 Activity and Prolonged In Vivo Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Structural biology of HIV-1 inhibitor-36 binding

An In-depth Technical Guide to the Structural Biology of HIV-1 Fusion Inhibitor-36 (Enfuvirtide/T-20)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical, multistep process mediated by the viral envelope glycoprotein (Env), a trimer composed of gp120 and gp41 subunits. The gp41 protein, in particular, orchestrates the fusion of viral and cellular membranes, a process that is essential for viral replication. A key class of antiretroviral drugs, known as fusion inhibitors, physically obstructs this process. The first and only clinically approved drug in this class is Enfuvirtide (brand name Fuzeon), a 36-amino acid synthetic peptide also designated as T-20. This document provides a detailed technical overview of the structural biology governing the interaction between this "inhibitor-36" and its gp41 target, including its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

The HIV-1 Fusion Mechanism: The Target of Enfuvirtide

HIV-1 entry begins when the gp120 subunit binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[1] This binding triggers a series of conformational changes in gp41, activating its fusion machinery.[2] The process unfolds as follows:

-

Pre-Hairpin Intermediate Formation : The N-terminal "fusion peptide" of gp41 is exposed and inserts into the target cell membrane. This creates a transient "pre-hairpin intermediate," where gp41 bridges the viral and host cell membranes.[2][3] In this state, the N-terminal heptad repeat (NHR) regions of the gp41 trimer form a central, parallel coiled-coil.

-

Six-Helix Bundle (6-HB) Formation : The C-terminal heptad repeat (CHR) regions of gp41 then fold back onto the central NHR core in an antiparallel manner.[4]

-

Membrane Fusion : This folding action forms a highly stable, thermostable six-helix bundle (6-HB). The formation of the 6-HB pulls the viral and cellular membranes into close proximity, overcoming the energy barrier for fusion and allowing the viral capsid to enter the host cell cytoplasm.[5]

Enfuvirtide's mechanism of action is to intercept the process at the pre-hairpin intermediate stage. As a synthetic peptide derived from the gp41 CHR region, it acts as a competitive inhibitor.[6][7] It binds to the exposed NHR coiled-coil, preventing the endogenous CHR region from folding back and thereby blocking the formation of the critical 6-HB.[1][8] Without 6-HB formation, membrane fusion is aborted.

Quantitative Data: Binding Affinity and Antiviral Potency

The efficacy of Enfuvirtide and its derivatives is quantified through various metrics, including the 50% inhibitory concentration (IC50) in cell-based assays and the thermal stability (Tm) of the inhibitor-target complex.

Table 1: Antiviral Activity of Enfuvirtide (T-20) and Derivatives

| Inhibitor | HIV-1 Strain | Assay Type | IC50 (nM) | Reference(s) |

| Enfuvirtide (T-20) | Laboratory/Primary Isolates (Clades A-G) | cMAGI Assay | 4 - 280 | [7] |

| Enfuvirtide (T-20) | HIV-1 Bal | Cell-Cell Fusion | 23 ± 6 | [9] |

| Enfuvirtide (T-20) | HIV-1 JRCSF | Single-cycle infectivity | 5.19 | [10] |

| Enfuvirtide (T-20) | Panel of Clinical Isolates | Cell-based | 51.6 (average) | [11] |

| LP-40 (T-20 lipopeptide) | HIV-1 JRCSF | Single-cycle infectivity | 0.28 | [10] |

| FLT (long-acting) | HIV-1 IIIB (X4) | Cell-based | 11.6 | [11] |

| FLT (long-acting) | HIV-1 Bal (R5) | Cell-based | 15.3 | [11] |

Table 2: Biophysical Characteristics of Inhibitor-Target Complexes

| Complex | Technique | Parameter | Value | Reference(s) |

| N39 / T-20 | Circular Dichroism | Helical Content | ~54% | [10] |

| N39 / T-20 | Circular Dichroism | Tm | ~43°C | [10] |

| N39 / LP-40 | Circular Dichroism | Helical Content | 60.9% | [10] |

| N39 / LP-40 | Circular Dichroism | Tm | 51.3°C | [10] |

| N36 / PEG2kC34 | Circular Dichroism | Tm | 57.03°C | [4] |

| FLT / Human Serum Albumin | Isothermal Titration Calorimetry | Kd | 4.01 x 10⁻⁷ M | [11] |

Structural Basis of Enfuvirtide Binding and Resistance

The crystal structure of Enfuvirtide (or its analogs) in complex with a target NHR peptide mimic (like N36 or N39) confirms the formation of a six-helix bundle.[12][13] These structures, often resolved to ~2.3 Å, reveal critical inter- and intra-helical interactions that stabilize the complex.[12] Enfuvirtide occupies the hydrophobic grooves on the surface of the NHR trimer, mimicking the binding of the endogenous CHR.

Resistance to Enfuvirtide primarily arises from mutations within a 10-amino acid motif (residues 36-45) of the gp41 NHR, which is the direct binding site of the drug.[7] These mutations disrupt key contact points, reducing the binding affinity of the inhibitor.

Table 3: Key Enfuvirtide Resistance Mutations in gp41 NHR

| Position | Common Substitutions |

| G36 | D, S |

| I37 | V |

| V38 | A, M, E |

| Q39 | R |

| Q40 | H |

| N42 | T |

| N43 | D |

| (Data sourced from IAS-USA Fall 2005 Resistance Mutations list[7]) |

Key Experimental Protocols

The characterization of HIV-1 fusion inhibitors relies on a suite of structural, biophysical, and virological assays.

Structural Determination: X-ray Crystallography

This technique provides atomic-level detail of the inhibitor-target complex.

Methodology:

-

Peptide Preparation : The inhibitor (Enfuvirtide) and a stable NHR-mimic peptide (e.g., N39) are chemically synthesized and purified, typically by HPLC.[12]

-

Complex Assembly : The peptides are mixed in equimolar ratios in a suitable buffer (e.g., PBS) to allow for the self-assembly of the six-helix bundle complex.[12]

-

Crystallization : The complex solution is subjected to high-throughput screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and temperatures to find conditions that yield diffraction-quality crystals.

-

Data Collection : Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron. Diffraction patterns are recorded on a detector.[14]

-

Structure Solution & Refinement : The phase problem is typically solved using molecular replacement with a known 6-HB structure as a search model. The resulting electron density map is used to build and refine the atomic model of the complex.[15]

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (specifically α-helicity) and thermal stability of the peptide complexes.

Methodology:

-

Sample Preparation : Peptides are dissolved in a suitable buffer (e.g., PBS, pH 7.2) to a known concentration (e.g., 10 µM).[3][16]

-

α-Helicity Measurement : CD spectra are collected at a constant temperature (e.g., 37°C) from ~190 to 260 nm. The characteristic minima at 208 and 222 nm are indicative of α-helical structure, and the mean residue ellipticity can be used to quantify the helical content.[3]

-

Thermal Denaturation (Tm) : To measure stability, the CD signal at 222 nm is monitored as the temperature is increased incrementally (e.g., from 25°C to 97°C).[16] The midpoint of the cooperative unfolding transition is determined as the melting temperature (Tm), which reflects the stability of the 6-HB complex.[4][10]

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[17]

Methodology:

-

Sample Preparation : The NHR target peptide and the inhibitor (ligand) are extensively dialyzed into an identical, degassed buffer (e.g., HEPES or phosphate buffer) to minimize heats of dilution.[17][18] Accurate concentration determination is critical.

-

Instrument Setup : The target peptide (e.g., 5-50 µM) is loaded into the sample cell of the calorimeter. The inhibitor (typically at a 10-fold higher concentration) is loaded into the injection syringe.[17][19]

-

Titration : A series of small, precise injections of the inhibitor into the sample cell is performed. The instrument measures the minute temperature changes upon binding and the power required to maintain thermal equilibrium with a reference cell.[20]

-

Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters of the interaction.[20]

Antiviral Potency: Single-Cycle Infectivity Assay

This assay measures the ability of an inhibitor to block a single round of viral replication, providing a quantitative measure of its antiviral potency (IC50).

Methodology:

-

Pseudovirus Production : HIV-1 pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding an HIV-1 genome that is defective in the env gene and contains a reporter gene (e.g., luciferase or GFP), and a second plasmid expressing the HIV-1 Env glycoprotein.[21][22]

-

Inhibitor Preparation : The inhibitor (Enfuvirtide) is serially diluted to create a range of concentrations.

-

Infection : Target cells expressing the appropriate receptors (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are plated.[21] The cells are then infected with a fixed amount of pseudovirus in the presence of the varying inhibitor concentrations.

-

Readout : After a set incubation period (e.g., 48 hours), the cells are lysed. The activity of the reporter gene (e.g., luciferase activity measured by a luminometer) is quantified.[23]

-

IC50 Calculation : The reporter signal is plotted against the inhibitor concentration. The IC50 is calculated as the concentration of the inhibitor that reduces the reporter signal by 50% compared to the no-drug control.

Conclusion and Future Directions

Enfuvirtide (T-20) serves as a paradigm for structure-based drug design, validating the gp41 pre-hairpin intermediate as a druggable target. Structural and biophysical studies have been instrumental in elucidating its mechanism of competitive inhibition and the basis of viral resistance. While its clinical use is limited by its peptide nature and the emergence of resistance, the foundational knowledge of its binding provides a robust framework for developing next-generation fusion inhibitors. Current research focuses on creating derivatives with improved potency against resistant strains, broader activity, and enhanced pharmacokinetic profiles, such as lipopeptides or other long-acting formulations.[10][11][24] The continued application of the technical principles outlined in this guide will be essential for advancing these novel anti-HIV therapeutics.

References

- 1. nps.org.au [nps.org.au]

- 2. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]

- 3. Design and Characterization of Cholesterylated Peptide HIV-1/2 Fusion Inhibitors with Extremely Potent and Long-Lasting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. hivclinic.ca [hivclinic.ca]

- 8. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray crystallographic study of an HIV-1 fusion inhibitor with the gp41 S138A substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design of helical, oligomeric HIV-1 fusion inhibitor peptides with potent activity against enfuvirtide-resistant virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 21. HIV-1 Single Cycle Infection [bio-protocol.org]

- 22. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Single-Cell and Single-Cycle Analysis of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structural and Functional Characterization of Membrane Fusion Inhibitors with Extremely Potent Activity against Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacokinetic Profiling of HIV-1 Inhibitor-36 (QF-036): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial pharmacokinetic profiling of the novel HIV-1 maturation inhibitor, QF-036. The document summarizes key pharmacokinetic data, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of QF-036 determined in preclinical studies involving rats and monkeys.

Table 1: In Vitro ADME Profile of QF-036

| Parameter | Result | Interpretation |

| Cell Permeability | Moderate | Suggests reasonable absorption potential. |

| Plasma Protein Binding | High | May influence the volume of distribution and free drug concentration. |

| Metabolic Stability | Good | Indicates a potentially favorable half-life in vivo. |

Table 2: Pharmacokinetic Parameters of QF-036 in Rats Following Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability |

| Data not publicly available in detail, but described as moderate with dose-proportional exposure. |

Table 3: Pharmacokinetic Parameters of QF-036 in Monkeys Following Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 30 | 3671 | Not specified | Not specified | Not specified |

Plasma concentration at 12 hours post-administration was 263 ng/mL.[1]

Experimental Protocols

This section details the methodologies for the key experiments conducted in the pharmacokinetic profiling of QF-036.

In Vitro ADME Assays

A battery of in vitro assays is conducted early in the drug discovery process to predict the in vivo pharmacokinetic properties of a new chemical entity.

-

Metabolic Stability Assay (Liver Microsomes):

-

Rat, monkey, and human liver microsomes are incubated with QF-036 at a final concentration of 1 µM in a phosphate buffer (pH 7.4).

-

The reaction is initiated by the addition of NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of QF-036.

-

The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

-

-

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis):

-

A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with individual wells, each containing a dialysis membrane.

-

Plasma (from rats, monkeys, and humans) is spiked with QF-036 at a known concentration.

-

The spiked plasma is added to one chamber of the RED device, and phosphate-buffered saline (PBS) is added to the other chamber.

-

The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the concentrations of QF-036.

-

The percentage of unbound drug is calculated.

-

-

Cell Permeability Assay (Caco-2):

-

Caco-2 cells are seeded on a permeable membrane support (e.g., Transwell® plates) and cultured for 21 days to form a confluent monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

QF-036 is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time.

-

Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured.

-

Samples from both compartments at various time points are analyzed by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions to assess absorption and efflux, respectively.

-

In Vivo Pharmacokinetic Studies in Animals

Animal studies are crucial for understanding the pharmacokinetic profile of a drug candidate in a whole organism.

-

Animal Models:

-

Sprague-Dawley rats and cynomolgus monkeys are commonly used preclinical species.

-

Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.

-

Animals are fasted overnight before drug administration.

-

-

Drug Administration:

-

For oral administration, QF-036 is formulated in a suitable vehicle (e.g., a solution or suspension).

-

The formulation is administered via oral gavage to rats and monkeys at specified dose levels.

-

For intravenous administration (to determine absolute bioavailability), the drug is typically dissolved in a saline solution and administered as a bolus injection.

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

In rats, blood is often collected via the tail vein or a cannulated vessel. In monkeys, collection is typically from a peripheral vein.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method for Plasma Sample Quantification

A robust and validated bioanalytical method is essential for accurately measuring drug concentrations in plasma.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Plasma samples are thawed and an internal standard (a structurally similar compound) is added.

-

Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

The clear supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

A reverse-phase C18 column is typically used for chromatographic separation.

-

A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in the positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both QF-036 and the internal standard.

-

-

Method Validation:

-

The method is validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, and matrix effect according to regulatory guidelines.

-

Mandatory Visualizations

HIV-1 Maturation Pathway and Mechanism of Inhibition

The following diagram illustrates the final steps of HIV-1 maturation and the point of intervention for maturation inhibitors like QF-036.

Caption: Mechanism of action of HIV-1 maturation inhibitors.

Experimental Workflow for Preclinical Pharmacokinetic Profiling

This diagram outlines the typical workflow for the initial pharmacokinetic assessment of a new chemical entity like QF-036.

Caption: Preclinical pharmacokinetic profiling workflow.

References

The Emergence of Novel Scaffolds in HIV-1 Inhibition: A Technical Analysis of Core-Modified Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the innovative chemical scaffolds of a new generation of HIV-1 protease inhibitors designed to overcome the challenges of drug resistance. We delve into the design, synthesis, and biological evaluation of these novel compounds, providing a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental protocols used to validate their activity.

Introduction: The Imperative for Novel HIV-1 Inhibitor Scaffolds

The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health challenge. While highly active antiretroviral therapy (HAART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug-resistant viral strains necessitates the continuous development of new therapeutic agents.[1][2] HIV-1 protease, a key enzyme in the viral life cycle responsible for the maturation of viral proteins, remains a prime target for antiretroviral drugs.[1][3][4] However, mutations in the protease enzyme can reduce the efficacy of existing protease inhibitors (PIs).[5][6][7]

This has spurred the exploration of novel chemical scaffolds that can form robust interactions with the protease active site, particularly with the backbone of the enzyme, to create inhibitors that are less susceptible to resistance.[8][9] This guide focuses on a series of recently developed HIV-1 protease inhibitors with modified core scaffolds, highlighting their design strategy, which aims to enhance binding interactions and occupy more extensive regions of the enzyme's binding pockets.[8]

The Novelty of the Chemical Scaffold

The core chemical scaffold of many existing HIV-1 protease inhibitors, such as Darunavir, is based on a hydroxyethyl sulfonamide structure.[8] The novelty of the inhibitors discussed here lies in the modification and extension of this core. The design strategy involves appending functional linkers, such as amino acids, to the hydroxyethyl sulfonamide core.[8] This extension allows the inhibitor to reach and interact with additional binding sites within the HIV-1 protease.[8]

One notable example features an L-asparagine linker, which has demonstrated significant potency.[8] Other modifications include the exploration of hydroxyethyl sulfonimidamide and hydroxyethyl phosphonamidite as core scaffolds.[8] These novel scaffolds are designed to establish strong hydrogen bonding interactions with the backbone of the protease active site, a strategy aimed at overcoming the effects of resistance-conferring mutations.[9]

Quantitative Efficacy of Novel Core-Modified Protease Inhibitors

The potency of these novel inhibitors has been evaluated through various enzymatic and cellular assays. The following tables summarize the quantitative data for a selection of these compounds, with Darunavir (DRV) included as a reference.

| Compound | Core Scaffold Modification | Enzymatic IC50 (pM)[8] | Antiviral EC50 (nM)[8] |

| 20a | Extended L-asparagine linker | 10 | 10.4 |

| DRV | Hydroxyethyl sulfonamide | - | - |

IC50: The half maximal inhibitory concentration against the enzyme. EC50: The half maximal effective concentration in a cellular environment.

Mechanism of Action: Inhibiting HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer.[3][5] Its active site, formed at the dimer interface, contains a pair of catalytic aspartate residues (Asp25 and Asp25').[3] The protease cleaves newly synthesized Gag and Gag-Pol polyproteins into functional viral enzymes and structural proteins, a process essential for the maturation of infectious virions.[1][3]

The novel core-modified inhibitors act as competitive inhibitors, binding tightly within the active site of the HIV-1 protease.[1] Their design allows for extensive interactions with the amino acid residues of the active site, including the flexible "flap" regions.[3][4] By occupying the active site, these inhibitors prevent the natural substrate (the viral polyproteins) from binding, thereby blocking the proteolytic cleavage and halting the viral maturation process. The extended scaffolds are designed to create additional interactions, increasing their binding affinity and resilience to mutations that affect the binding of older inhibitors.[8]

References

- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HIV-1 Inhibitor-36 Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for evaluating the antiviral activity of a novel compound, designated HIV-1 inhibitor-36, against Human Immunodeficiency Virus Type 1 (HIV-1). The described procedures are designed to determine the efficacy and cytotoxicity of the inhibitor, crucial parameters in the drug development pipeline. The protocol outlines a single-round infectivity assay using a reporter virus, a common and robust method for screening potential HIV-1 inhibitors.[1][2] This approach offers the advantage of measuring the immediate effect of the drug on viral entry and replication.[1]

Quantitative Data Summary

The following tables present hypothetical yet representative data for the antiviral activity and cytotoxicity of HIV-1 inhibitor-36 compared to a known entry inhibitor, Enfuvirtide.

Table 1: Antiviral Activity of HIV-1 Inhibitor-36 and Enfuvirtide

| Compound | Target | EC50 (nM) | EC90 (nM) |

| HIV-1 Inhibitor-36 | HIV-1 Entry | 15.2 ± 2.1 | 45.8 ± 5.3 |

| Enfuvirtide | HIV-1 Fusion | 5.8 ± 1.2 | 18.2 ± 3.4 |

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentrations at which the inhibitor reduces viral infectivity by 50% and 90%, respectively.

Table 2: Cytotoxicity of HIV-1 Inhibitor-36 and Enfuvirtide

| Compound | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |

| HIV-1 Inhibitor-36 | >100 | >6579 |

| Enfuvirtide | >50 | >8621 |

CC50 (50% cytotoxic concentration) is the concentration at which the compound reduces cell viability by 50%. A higher Therapeutic Index indicates a more favorable safety profile.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes).[2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

HIV-1 Pseudovirus Production

This protocol utilizes pseudoviruses, which are capable of only a single round of infection, making the assay safer and more controlled.[1]

-

Plasmids:

-

An HIV-1 packaging plasmid lacking the env gene (e.g., pSG3ΔEnv).

-

An Env-expression plasmid encoding the envelope glycoprotein from a specific HIV-1 strain (e.g., NL4-3).

-

A reporter gene plasmid (if not integrated into the packaging plasmid).

-

-

Transfection: Co-transfect HEK 293T cells with the packaging and Env-expression plasmids using a suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000).

-

Virus Harvest: 48 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.

-

Virus Titration: Determine the virus titer (e.g., as 50% tissue culture infectious dose - TCID50) on TZM-bl cells to ensure appropriate virus input in the antiviral assay.

Antiviral Assay (Single-Round Infectivity Assay)

-

Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of HIV-1 inhibitor-36 and the control inhibitor (Enfuvirtide) in culture medium. The final concentrations should span a range appropriate to determine the EC50 value.

-

Infection:

-

In a separate plate, mix 50 µL of the diluted compounds with 50 µL of HIV-1 pseudovirus (at a pre-determined dilution to yield a strong luciferase signal).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Read the luminescence on a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the EC50 and EC90 values by fitting the dose-response data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

-

Cytotoxicity Assay

-

Cell Seeding: Seed TZM-bl cells in a 96-well clear-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Treatment: Add serial dilutions of HIV-1 inhibitor-36 and the control inhibitor to the cells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Follow the manufacturer's protocol for the chosen assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound).

-

Determine the CC50 value by fitting the dose-response data to a four-parameter logistic regression curve.

-

Visualizations

HIV-1 Replication Cycle and Potential Inhibitor Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting the steps that can be targeted by antiviral drugs.

Caption: Overview of the HIV-1 replication cycle and targets for different classes of antiviral inhibitors.

Experimental Workflow for Antiviral Assay

This diagram outlines the sequential steps of the in vitro antiviral assay protocol.

Caption: Step-by-step workflow for the HIV-1 inhibitor antiviral assay.

Signaling Pathway of HIV-1 Entry

The following diagram depicts the initial steps of HIV-1 entry into a host T-cell, a critical process for viral infection and a key target for entry inhibitors.

Caption: Signaling cascade of HIV-1 entry into a host T-cell and the inhibitory action of HIV-1 Inhibitor-36.

References

Application Notes and Protocols for In Vivo Administration of HIV-1 Fusion Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo administration methods for HIV-1 inhibitors, with a specific focus on fusion inhibitors like Enfuvirtide (T-20), a 36-amino acid synthetic peptide. While the specific designation "HIV-1 inhibitor-36" is not standard nomenclature, it is highly indicative of Enfuvirtide, a 36-mer peptide. This document outlines the mechanism of action, experimental protocols, and relevant data from preclinical studies in various animal models. The protocols and data presented are intended to serve as a guide for researchers designing and conducting in vivo studies for novel and existing HIV-1 inhibitors.

Mechanism of Action: HIV-1 Fusion Inhibitors

HIV-1 entry into a host cell is a multi-step process involving the viral envelope glycoproteins gp120 and gp41. Fusion inhibitors, such as Enfuvirtide, target the gp41 protein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1][2][3][4][5][6][7] This mechanism effectively blocks the virus from entering the host cell, thereby inhibiting viral replication.

The following diagram illustrates the mechanism of action of HIV-1 fusion inhibitors.

Caption: Mechanism of HIV-1 fusion inhibition by targeting gp41.

Animal Models in HIV-1 Research

Due to the species specificity of HIV-1, several specialized animal models are utilized for in vivo studies. These models are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of antiretroviral drugs.[8][9][10][11][12]

-

Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[8][10] Common models include:

-

Non-Human Primates (NHPs): Macaques (rhesus, pigtail, cynomolgus) are infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) as models for HIV-1 infection and pathogenesis.[9][10][11][12]

In Vivo Administration Protocols

The route of administration for HIV-1 inhibitors in animal models depends on the physicochemical properties of the compound. Peptide-based inhibitors like Enfuvirtide are not orally bioavailable and require parenteral administration.

General Experimental Workflow

The following diagram outlines a typical workflow for in vivo efficacy studies of an HIV-1 inhibitor.

Caption: General workflow for in vivo HIV inhibitor studies.

Protocol 1: Subcutaneous Administration of a Peptide-Based HIV-1 Fusion Inhibitor in Humanized Mice

Objective: To evaluate the in vivo efficacy of a peptide-based HIV-1 fusion inhibitor (e.g., Enfuvirtide) in reducing viral load in HIV-1 infected humanized mice.

Materials:

-

HIV-1 infected humanized mice (e.g., BLT mice) with a stable plasma viral load.

-

Peptide inhibitor, sterile and ready for injection.

-

Vehicle control (e.g., sterile phosphate-buffered saline).

-

Syringes and needles for subcutaneous injection.

-

Equipment for blood collection and plasma separation.

-

qRT-PCR assay for HIV-1 RNA quantification.

-

Flow cytometer for CD4+ T-cell counting.

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the start of the experiment.

-

Baseline Measurements:

-

Collect blood samples via an appropriate method (e.g., retro-orbital bleed) to determine the baseline plasma HIV-1 RNA levels and CD4+ T-cell counts.

-

-

Group Allocation: Randomly assign mice to treatment and control groups (n ≥ 5 per group).

-

Group 1 (Treatment): Receives the peptide inhibitor.

-

Group 2 (Control): Receives the vehicle.

-

-

Drug Administration:

-

Administer the peptide inhibitor or vehicle via subcutaneous injection. The injection site should be in the loose skin over the back.

-

Dosage and Frequency: Based on prior pharmacokinetic studies or literature. For Enfuvirtide, a starting point could be in the range of 10-20 mg/kg, administered once or twice daily.[6][7]

-

-

Monitoring:

-

Collect blood samples at regular intervals (e.g., weekly) to monitor plasma HIV-1 RNA levels and CD4+ T-cell counts.

-

Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

-

-

Endpoint: The study may be terminated after a predefined period (e.g., 2-4 weeks) or when a specific endpoint is reached (e.g., significant viral load reduction).

-

Data Analysis:

-

Calculate the log10 reduction in plasma HIV-1 RNA levels for each group compared to baseline.

-

Compare the changes in CD4+ T-cell counts between the groups.

-

Statistically analyze the data to determine the significance of the observed effects.

-

Protocol 2: Oral Administration of a Small Molecule HIV-1 Inhibitor in Sprague-Dawley Rats for Toxicity Studies

Objective: To assess the single-dose and repeated-dose oral toxicity of a novel small molecule HIV-1 inhibitor (e.g., QF-036, a maturation inhibitor) in Sprague-Dawley rats.[14]

Materials:

-

Sprague-Dawley rats.

-

Test inhibitor compound.

-